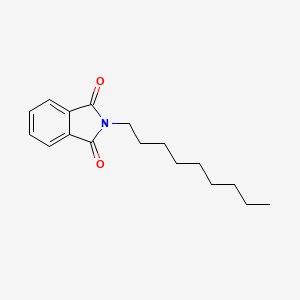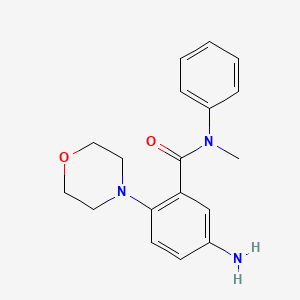
2-nonyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nonyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as NDGA, which stands for nordihydroguaiaretic acid. This compound is a natural phenolic antioxidant that is found in various plants, including the creosote bush.
Applications De Recherche Scientifique
2-nonyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and agriculture. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a natural preservative in food and cosmetic products.
Mécanisme D'action
The mechanism of action of 2-nonyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
2-nonyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-nonyl-1H-isoindole-1,3(2H)-dione in lab experiments include its natural origin, low toxicity, and broad range of potential applications. However, its limitations include its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 2-nonyl-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a natural preservative in food and cosmetic products. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-nonyl-1H-isoindole-1,3(2H)-dione can be synthesized through the oxidation of creosol or guaiacol. The synthesis process involves the use of various oxidizing agents, including hydrogen peroxide, potassium permanganate, and nitric acid. The yield of the synthesis process is dependent on the choice of the oxidizing agent and the reaction conditions.
Propriétés
IUPAC Name |
2-nonylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHBXRHZXQZIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367856 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |
CAS RN |
82181-90-6 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5059484.png)
![4-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5059490.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5059497.png)

![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)
![3-[(2-isopropylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5059516.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5059520.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5059525.png)

![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)

![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)